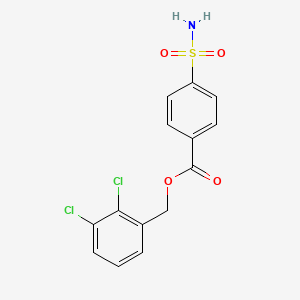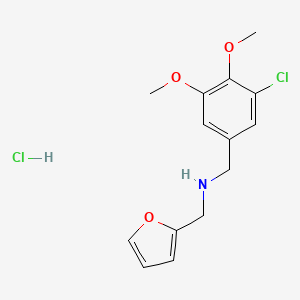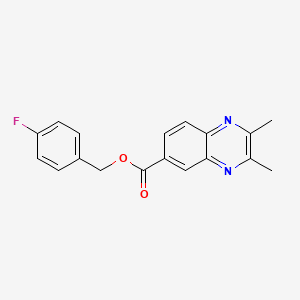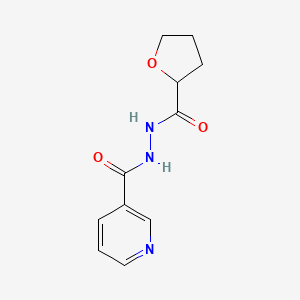![molecular formula C16H21NO3 B4406722 4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
4-[(cyclohexylamino)carbonyl]phenyl propionate
Vue d'ensemble
Description
4-[(cyclohexylamino)carbonyl]phenyl propionate, also known as CCP, is a chemical compound that has been widely used in scientific research. CCP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various diseases.
Mécanisme D'action
4-[(cyclohexylamino)carbonyl]phenyl propionate exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. MAPKs are a family of protein kinases that play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(cyclohexylamino)carbonyl]phenyl propionate has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has a high purity and stability, making it suitable for long-term experiments. This compound has also been extensively studied, and its pharmacological effects are well characterized.
However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer to cells or animals. This compound can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 4-[(cyclohexylamino)carbonyl]phenyl propionate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, modifying the structure of this compound to improve its solubility or selectivity for specific COX enzymes could lead to more effective and safer drugs.
Another area of interest is the investigation of this compound in combination with other drugs or therapies. Combining this compound with other anti-inflammatory drugs or chemotherapeutic agents could enhance their efficacy and reduce side effects.
Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to evaluate the potential use of this compound in the treatment of various diseases.
Applications De Recherche Scientifique
4-[(cyclohexylamino)carbonyl]phenyl propionate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been found to modulate the activity of other signaling pathways involved in inflammation, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
This compound has been investigated for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, cancer, and Alzheimer's disease. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation, pain, and tumor growth. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-15(18)20-14-10-8-12(9-11-14)16(19)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJUZKHASKHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)


![ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4406699.png)

![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)